BenchChemオンラインストアへようこそ!

CBR-470-1

NRF2 Activation ARE-LUC Reporter Assay Potency Comparison

CBR-470-1 is the definitive chemical probe for dissecting the glycolysis-KEAP1-NRF2 axis. Unlike electrophilic NRF2 activators (DMF, TBHQ), its non-covalent PGK1 inhibition triggers NRF2 via methylglyoxal-mediated KEAP1 modification, eliminating confounding off-target reactivity. Essential for Parkinson's, cardiovascular, and ferroptosis research. ≥98% HPLC purity. Bulk/B2B pricing, global shipping. Choose precision.

Molecular Formula C14H20ClNO4S2
Molecular Weight 365.9 g/mol
Cat. No. B7832966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBR-470-1
Molecular FormulaC14H20ClNO4S2
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESCC(C)CNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H20ClNO4S2/c1-10(2)7-16-13-8-21(17,18)9-14(13)22(19,20)12-5-3-11(15)4-6-12/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14-/m0/s1
InChIKeyNFEQFEDSWINARK-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBR-470-1 Procurement Guide for NRF2-Activator and Glycolysis Modulation Research


CBR-470-1 is a racemic bis-sulfone small molecule that functions as a selective inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and as a non-covalent activator of the nuclear factor erythroid 2-related factor 2 (NRF2) signaling cascade [1]. The compound (CAS 2416095-06-0) has a molecular formula of C14H20ClNO4S2 and is supplied with a typical purity of ≥98% (HPLC) for laboratory research use . By inhibiting PGK1, CBR-470-1 promotes the accumulation of the reactive metabolite methylglyoxal (MGO), which covalently modifies the NRF2 repressor protein KEAP1, leading to NRF2 protein stabilization and the transcriptional activation of cytoprotective genes [2].

Why Generic NRF2 Activators Cannot Substitute for CBR-470-1 in Mechanistic and Translational Studies


Substituting CBR-470-1 with a generic NRF2 activator like sulforaphane, tert-butylhydroquinone (TBHQ), or dimethyl fumarate (DMF) is scientifically invalid for studies requiring a non-covalent, glycolysis-linked mechanism. Most known NRF2 activators, such as DMF and AI-1, function as electrophilic covalent modifiers of KEAP1 cysteine residues, which can introduce broad, off-target reactivity [1]. In contrast, CBR-470-1 is a non-covalent PGK1 inhibitor that activates NRF2 indirectly via a metabolite-derived protein modification (methylglyoxal crosslinking of KEAP1), establishing a unique, direct link between glycolysis and the KEAP1-NRF2 stress response pathway [2]. Furthermore, the close analog CBR-470-2, while also a PGK1 inhibitor, exhibits a distinct in vitro potency and in vivo PK profile, underscoring that even within the same chemical series, pharmacological properties cannot be assumed interchangeable [3].

CBR-470-1 Quantitative Differentiation Data vs. Comparators


CBR-470-1 Exhibits Superior NRF2 Activation Potency Compared to TBHQ and AI-1 in ARE-LUC Reporter Assays

CBR-470-1 activates NRF2-dependent transcription with an EC50 of 962 nM in the IMR32 neuroblastoma ARE-LUC reporter assay, demonstrating greater potency than the commonly used NRF2 activators tert-butylhydroquinone (TBHQ; EC50 5-12 μM) and AI-1 (ARE Inducer-1; EC50 2.7 μM) [1][2][3].

NRF2 Activation ARE-LUC Reporter Assay Potency Comparison

CBR-470-1 Engages a Distinct, Non-Electrophilic Mechanism of NRF2 Activation via PGK1 Inhibition

CBR-470-1 directly binds and stabilizes its primary target, phosphoglycerate kinase 1 (PGK1). In a dye-based thermal denaturation assay, CBR-470-1 (20 μM) induced a significant positive shift in the melting temperature (Tm) of recombinant PGK1 compared to vehicle control, confirming direct target engagement [1]. A dose-dependent cellular thermal shift assay (CETSA) further demonstrated that CBR-470-1 stabilizes PGK1 but not the related glycolytic enzyme GAPDH, confirming its selectivity [2].

Target Engagement Mechanism of Action PGK1 Inhibition Thermal Shift Assay

CBR-470-1 Demonstrates Potent Cytoprotective Efficacy in a Neurodegeneration Model vs. TBHQ

CBR-470-1 provides robust protection against MPP+-induced oxidative injury in SH-SY5Y neuroblastoma cells, a model for Parkinson's disease. Pretreatment with CBR-470-1 (10 μM) for 2 hours significantly attenuates MPP+-induced cytotoxicity [1]. In a direct comparison using a tert-Butyl hydroperoxide (TBHP) challenge model, CBR-470-1 (5 μM) provided superior cytoprotection compared to TBHQ (10 μM), particularly at higher TBHP concentrations [2].

Neuroprotection MPP+ Toxicity Parkinson's Disease Model SH-SY5Y Cells

CBR-470-1 Protects Against Cardiac Ischemia/Reperfusion Injury In Vivo at a Low Dose

CBR-470-1 demonstrates significant in vivo cardioprotective efficacy in a mouse model of myocardial ischemia/reperfusion (I/R) injury. Administration of CBR-470-1 at a dose of 2 mg/kg significantly ameliorated infarct size and improved cardiac contractile performance compared to vehicle-treated controls [1]. Mechanistically, this protection was linked to NRF2-mediated upregulation of the SLC7A11/GPX4 pathway, inhibiting ferroptosis, apoptosis, and pyroptosis [2].

Cardioprotection Ischemia/Reperfusion Injury In Vivo Efficacy Ferroptosis

CBR-470-1 Inhibits NLRP3 Inflammasome Activation, a Function Not Shared by All NRF2 Activators

CBR-470-1 demonstrates a potent inhibitory effect on the NLRP3 inflammasome, a key mediator of inflammatory responses. In primary murine dendritic cells stimulated with LPS and ATP, pretreatment with 10 μM CBR-470-1 significantly reduced the secretion of IL-1β, a marker of inflammasome activation [1]. This effect was comparable to the well-known NLRP3 inhibitor MCC950 and the close analog CBR-470-2 [2].

NLRP3 Inflammasome IL-1β Secretion Anti-inflammatory Activity

CBR-470-1 Research and Industrial Application Scenarios


Investigating the Glycolysis-KEAP1-NRF2 Signaling Axis

CBR-470-1 is the definitive chemical probe for studying the mechanistic link between glycolytic flux and NRF2-dependent stress responses. Its unique, non-covalent PGK1 inhibition provides a specific tool to dissect this pathway without the confounding off-target reactivity of electrophilic NRF2 activators [1]. Researchers can use CBR-470-1 to explore how alterations in glycolysis impact cellular redox homeostasis, metabolism, and gene expression programs governed by NRF2 [2].

Preclinical Models of Neurodegeneration and Oxidative Stress

Given its potent cytoprotective effects against MPP+ toxicity in SH-SY5Y cells, CBR-470-1 is a high-value tool for preclinical research into Parkinson's disease and other neurodegenerative disorders characterized by mitochondrial dysfunction and oxidative stress [3]. Its superior potency and efficacy compared to TBHQ make it a preferred NRF2 activator for cell-based models of neuronal injury [4].

Cardiovascular Research on Ischemia/Reperfusion Injury and Ferroptosis

CBR-470-1 is a compelling candidate for cardiovascular research, supported by robust in vivo data demonstrating its ability to reduce infarct size and preserve cardiac function after ischemia/reperfusion injury [5]. Its demonstrated mechanism of inhibiting ferroptosis via the NRF2/SLC7A11/GPX4 pathway positions it as a key reagent for studies on regulated cell death in the heart and other tissues [6].

Studies on the Intersection of Inflammation and Oxidative Stress

CBR-470-1's dual activity as an NRF2 activator and NLRP3 inflammasome inhibitor makes it a unique tool for research on diseases where oxidative stress and inflammation are intertwined, such as osteoarthritis, metabolic syndrome, and certain autoinflammatory conditions [7]. It allows for simultaneous modulation of two critical pathways with a single agent, facilitating more integrated studies of disease mechanisms [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBR-470-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.